REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[NH:7][CH2:8][C:9]([CH3:11])([CH3:12])[O:10]2.[C-:14]#[N:15].[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[NH2:21][CH2:22][CH2:23][NH2:24].[OH2:25]>>[c:2]1([C:16]#[N:17])[cH:3][cH:4][c:5]2[c:6]([cH:13]1)[NH:7][CH2:8][C:9]([CH3:11])([CH3:12])[O:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CNc2cc(Br)ccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC1(C)CNc2cc(C#N)ccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |